Molecular Weight Advantage: 389.4 Da vs. 3,5-Dimethoxy (405.4 Da) and 4-Isopropoxy (403.4 Da) Analogs
The target compound (CAS 900007-85-4) has a molecular weight of 389.4 g/mol, which is 16.0 Da lower than the 3,5-dimethoxy analog (405.4 g/mol) and 14.0 Da lower than the 4-isopropoxy analog (403.4 g/mol) [1][2][3]. Lower molecular weight, particularly below 400 Da, is a critical parameter in the Lipinski Rule of Five for oral drug-likeness, with each 10 Da reduction associated with improved passive permeability [4]. The target compound is the only analog among the three that falls below the 400 Da threshold, representing a quantifiable advantage for lead optimization programs prioritizing oral bioavailability.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 389.4 Da |
| Comparator Or Baseline | 3,5-dimethoxy analog: 405.4 Da; 4-isopropoxy analog: 403.4 Da |
| Quantified Difference | 16.0 Da lower vs. 3,5-dimethoxy analog; 14.0 Da lower vs. 4-isopropoxy analog |
| Conditions | Computed by PubChem 2.2 (PubChem release 2025.09.15) [1][2][3] |
Why This Matters
A molecular weight below 400 Da places the target compound within the optimal range for oral absorption screening, unlike its heavier analogs, directly influencing procurement decisions for oral drug discovery programs.
- [1] PubChem. Compound Summary for CID 16804151: 2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. Compound Summary for CID 16804156: 3,5-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide. National Center for Biotechnology Information. Accessed April 2026. View Source
- [3] PubChem. Compound Summary for CID 16804153: 4-isopropoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide. National Center for Biotechnology Information. Accessed April 2026. View Source
- [4] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. View Source
